ETHER, BUTYL p-NITROSOPHENYL
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Overview
Description
ETHER, BUTYL p-NITROSOPHENYL: is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This specific compound features a butyl group and a p-nitrosophenyl group attached to the oxygen atom. Ethers are known for their relatively low reactivity, making them useful as solvents and intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is a common method for preparing ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. .
Alkoxymercuration-Demercuration: This method involves the addition of an alcohol to an alkene in the presence of mercuric acetate or mercuric trifluoroacetate, followed by reduction with sodium borohydride (NaBH_4).
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers and may not be suitable for more complex ethers like ETHER, BUTYL p-NITROSOPHENYL .
Chemical Reactions Analysis
Types of Reactions:
Acidic Cleavage: Ethers can undergo cleavage in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).
Common Reagents and Conditions:
Acidic Cleavage: HI or HBr in aqueous solution.
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Major Products:
Acidic Cleavage: Alcohols and alkyl halides.
Oxidation: Peroxides and other oxidized products.
Scientific Research Applications
Chemistry:
- Ethers are commonly used as solvents due to their relatively low reactivity and ability to dissolve a wide range of compounds .
Biology:
- Ethers can be used in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals .
Medicine:
- Some ethers have been explored for their potential use as anesthetics and other therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of ETHER, BUTYL p-NITROSOPHENYL depends on the specific reactions it undergoes when they do react, the oxygen atom can act as a nucleophile or a leaving group, depending on the reaction conditions .
Comparison with Similar Compounds
Diethyl Ether: A simple ether with two ethyl groups attached to the oxygen atom.
Anisole: An aromatic ether with a methoxy group attached to a benzene ring.
Tetrahydrofuran (THF): A cyclic ether commonly used as a solvent in organic synthesis
Uniqueness: ETHER, BUTYL p-NITROSOPHENYL is unique due to the presence of both a butyl group and a p-nitrosophenyl group. This combination of substituents can impart specific chemical and physical properties that are different from those of simpler ethers .
Properties
CAS No. |
7696-62-0 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-butoxy-4-nitrosobenzene |
InChI |
InChI=1S/C10H13NO2/c1-2-3-8-13-10-6-4-9(11-12)5-7-10/h4-7H,2-3,8H2,1H3 |
InChI Key |
HHCWEYIZCWPGCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=O |
Origin of Product |
United States |
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